2-Ethynyl-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Ethynyl-5-methyl-1,3,4-thiadiazole is a chemical compound belonging to the thiadiazole family.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential to the survival and growth of microorganisms.
Mode of Action
This disruption can inhibit the growth of the hyphae, leading to the death of the organism .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it is plausible that this compound may interfere with essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been shown to cause changes in the permeability of the cell membrane , which can lead to cell death .
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines
Cellular Effects
Some thiadiazole derivatives have shown potent anti-cancer activities against various cancer cell lines
Molecular Mechanism
Some thiadiazole derivatives have shown to interact with key amino acid residues
Preparation Methods
The synthesis of 2-Ethynyl-5-methyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethynyl-substituted hydrazine derivatives with carbon disulfide, followed by methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Ethynyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, depending on the reducing agent used.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethynyl-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
2-Ethynyl-5-methyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its use in corrosion inhibition and as a ligand in metal complexes.
2-Amino-5-ethyl-1,3,4-thiadiazole: Used in the synthesis of various organic compounds and studied for its biological activities.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Investigated for its potential in medicinal chemistry.
Properties
IUPAC Name |
2-ethynyl-5-methyl-1,3,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-3-5-7-6-4(2)8-5/h1H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKQHFZVPVYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693759-66-8 | |
Record name | 2-ethynyl-5-methyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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